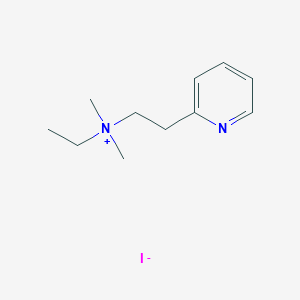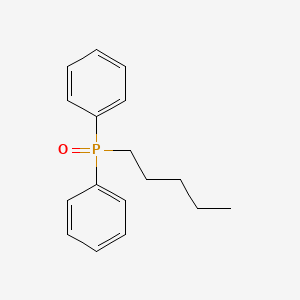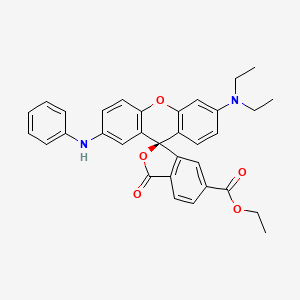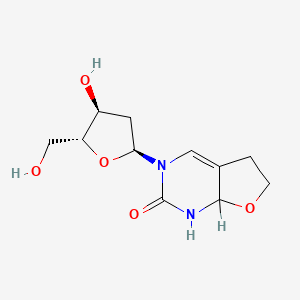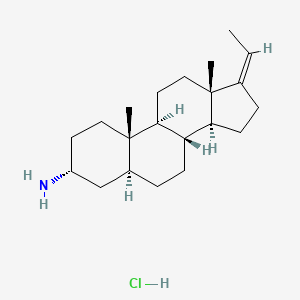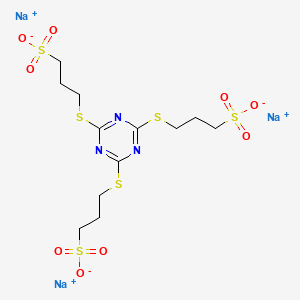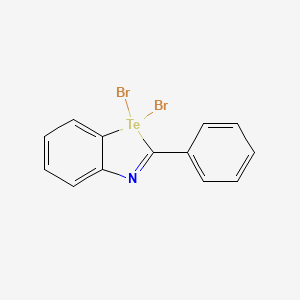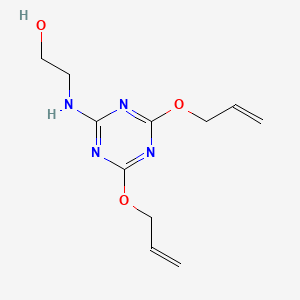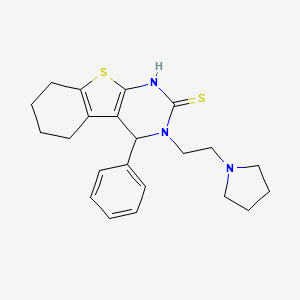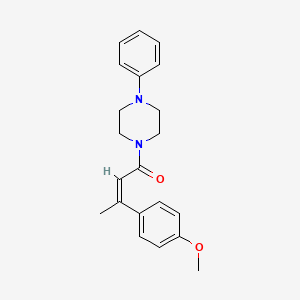
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-phenyl group and a 3-(4-methoxyphenyl)-1-oxo-2-butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A related compound with similar structural features but different pharmacological properties.
4-(2-Methoxyphenyl)piperazine: Another derivative with distinct chemical and biological activities.
Uniqueness
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a piperazine ring with both phenyl and methoxyphenyl groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
90316-43-1 |
|---|---|
Molekularformel |
C21H24N2O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(Z)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C21H24N2O2/c1-17(18-8-10-20(25-2)11-9-18)16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16- |
InChI-Schlüssel |
QGQKEZKLTUBLML-MSUUIHNZSA-N |
Isomerische SMILES |
C/C(=C/C(=O)N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


